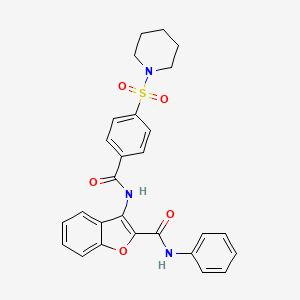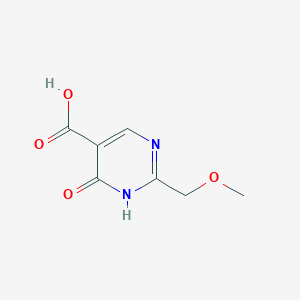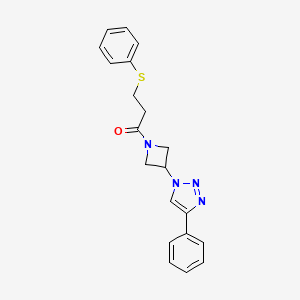
1-(tetrahydro-2H-pyran-4-yl)-3-((1-(thiophen-2-yl)cyclopropyl)methyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(tetrahydro-2H-pyran-4-yl)-3-((1-(thiophen-2-yl)cyclopropyl)methyl)urea is a chemical compound that has attracted significant attention in scientific research due to its potential applications in various fields. This compound is synthesized using a specific method and has a unique mechanism of action that makes it suitable for different biochemical and physiological studies.
Scientific Research Applications
Hydrogel Formation and Anion Tuning
Urea derivatives have been studied for their ability to form hydrogels, which are sensitive to the identity of the anion present. This property allows for the tuning of the gels' physical characteristics, such as morphology and rheology, by altering the anionic components. Such materials have applications in drug delivery systems and tissue engineering due to their tunable properties and biocompatibility (Lloyd & Steed, 2011).
Enantioselective Anion Receptors
Research on urea derivatives also extends to their use as enantioselective anion receptors. These compounds can differentiate between the enantiomers of amino acid derivatives, which is fundamental in developing chirally pure pharmaceuticals and in studies of molecular recognition (Roussel et al., 2006).
Synthesis of Heterocyclic Compounds
Urea and thiourea compounds have been employed in the synthesis of diverse heterocyclic structures, such as pyran and pyridine derivatives. These compounds are of interest due to their potential pharmacological activities and their role in the development of new materials and chemicals (Ghorbani‐Vaghei et al., 2015).
Catalysis and Organic Synthesis
Urea derivatives act as catalysts in various organic transformations, including the synthesis of pyran-annulated heterocyclic scaffolds. These reactions are notable for their environmental friendliness and potential in creating biologically active molecules (Brahmachari & Banerjee, 2014).
Antibacterial and Antitumor Activities
The synthesis of novel heterocyclic compounds containing urea motifs has been explored for their antibacterial and antitumor activities. These studies contribute to the search for new therapeutic agents and highlight the versatility of urea derivatives in medicinal chemistry (Azab, Youssef, & El-Bordany, 2013).
Properties
IUPAC Name |
1-(oxan-4-yl)-3-[(1-thiophen-2-ylcyclopropyl)methyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O2S/c17-13(16-11-3-7-18-8-4-11)15-10-14(5-6-14)12-2-1-9-19-12/h1-2,9,11H,3-8,10H2,(H2,15,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNGMUNSFPLOTNW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1NC(=O)NCC2(CC2)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(1-cyanocyclopentyl)-3-{[4-(1H-imidazol-2-yl)piperidin-1-yl]sulfonyl}benzamide](/img/structure/B2842747.png)
![N-(2,5-dimethylphenyl)-2-(6-methyl-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)acetamide](/img/structure/B2842748.png)
![5-ethyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2842749.png)
![1-[4-(1H-pyrrol-1-yl)benzoyl]-4-(1,2,5-thiadiazol-3-yl)piperazine](/img/structure/B2842751.png)


![[4-(Oxiran-2-ylmethoxy)phenyl]-pyrrolidin-1-ylmethanone](/img/structure/B2842754.png)
![4-cyclohexyl-5-[(3,4-dimethoxyphenyl)methyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B2842755.png)




